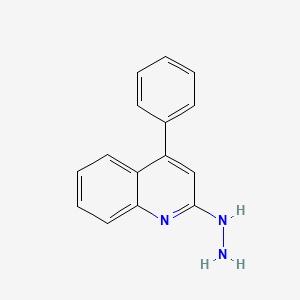

2-Hydrazino-4-phenylquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C15H13N3 |

|---|---|

Poids moléculaire |

235.28 g/mol |

Nom IUPAC |

(4-phenylquinolin-2-yl)hydrazine |

InChI |

InChI=1S/C15H13N3/c16-18-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10H,16H2,(H,17,18) |

Clé InChI |

DEGSBVFPKYXUDB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)NN |

Origine du produit |

United States |

Synthetic Methodologies for 2 Hydrazino 4 Phenylquinoline

Established Synthetic Routes

The synthesis of 2-Hydrazino-4-phenylquinoline and its derivatives is predominantly achieved through two well-documented strategies. The first involves the direct substitution of a chlorine atom on a pre-formed quinoline (B57606) ring with a hydrazine (B178648) group. The second builds the quinoline ring from an acyclic benzophenone (B1666685) precursor before introducing the hydrazine moiety.

Reaction of 2,6-Dichloro-4-phenylquinoline (B1308551) with Hydrazine Hydrate (B1144303)

A primary and straightforward method for synthesizing derivatives of this compound is through the direct reaction of 2,6-dichloro-4-phenylquinoline with hydrazine hydrate. google.comlookchem.comprepchem.com This reaction specifically targets the chlorine atom at the 2-position of the quinoline ring, which is highly susceptible to nucleophilic attack. The product of this specific reaction is 6-chloro-2-hydrazino-4-phenylquinoline. google.comlookchem.com

The successful synthesis via this route is dependent on specific reaction conditions that have been optimized to ensure a high yield of the desired product. The process involves refluxing a mixture of 2,6-dichloro-4-phenylquinoline with an excess of hydrazine hydrate. google.comprepchem.com The reaction is typically conducted under an inert nitrogen atmosphere to prevent potential side reactions. google.com After a reaction time of approximately one hour, the mixture is concentrated, and the solid product is isolated and purified, often by recrystallization, to yield the final compound. google.comprepchem.com

The optimization of these parameters is critical for the reaction's efficiency. The use of excess hydrazine hydrate serves as both a reactant and a solvent. Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction. The inert atmosphere is crucial for preventing oxidation of the hydrazine or other unwanted side reactions.

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Reactant 1 | 2,6-Dichloro-4-phenylquinoline | Starting material | google.comprepchem.com |

| Reactant 2 | Hydrazine hydrate (excess) | Nucleophile and solvent | google.comprepchem.com |

| Temperature | Reflux | To provide activation energy | google.comprepchem.com |

| Atmosphere | Nitrogen | To prevent side reactions | google.com |

| Time | 1 hour | Reaction duration | google.comprepchem.com |

| Work-up | Concentration in vacuo, suspension in water, filtration | Isolation of product | google.comprepchem.com |

| Purification | Recrystallization from ethyl acetate-Skelly B hexanes | To obtain pure compound | google.com |

| Yield | 67% | Efficiency of the reaction | google.com |

The mechanism of this transformation is a nucleophilic aromatic substitution (SNAr). The quinoline ring system, particularly with an electron-withdrawing nitrogen atom, activates the C2 position for nucleophilic attack. The hydrazine molecule, acting as a potent nucleophile, attacks the electron-deficient carbon atom at the 2-position of the quinoline ring. This attack forms a transient intermediate known as a Meisenheimer complex. Subsequently, the chloride ion, a good leaving group, is eliminated, and the aromaticity of the quinoline ring is restored, resulting in the formation of the this compound derivative.

Cyclization and Hydrazinolysis from Substituted Benzophenone Derivatives

An alternative synthetic approach begins with substituted benzophenone derivatives, which are first converted into the quinoline ring system before the introduction of the hydrazine group. This multi-step process offers a versatile route for creating variously substituted quinoline precursors.

This synthetic route often starts with a substituted 2-aminobenzophenone, which is first acylated to form an acetanilide (B955) derivative, such as 2'-benzoyl-4'-chloroacetanilide. google.com This intermediate then undergoes a cyclization reaction mediated by phosphorus oxychloride (POCl₃) to form the corresponding 2,6-dichloro-4-phenylquinoline. rsc.org This type of reaction is characteristic of quinoline syntheses like the Vilsmeier-Haack or Bischler-Napieralski type reactions, where phosphorus oxychloride acts as both a dehydrating and chlorinating agent to facilitate the ring closure and formation of the chloroquinoline. rsc.orgrsc.org

Following the successful cyclization and formation of 2,6-dichloro-4-phenylquinoline, the final step is the introduction of the hydrazine group. This is achieved by treating the chloroquinoline intermediate with hydrazine hydrate. lookchem.com The reaction proceeds via the same hydrazinolysis mechanism described previously (Section 2.1.1.2), where the chlorine atom at the 2-position is displaced by the hydrazine nucleophile to yield the final 6-chloro-2-hydrazino-4-phenylquinoline product. google.comprepchem.com

Advanced Synthetic Strategies and Process Intensification

Process intensification in chemical manufacturing refers to the development of novel apparatuses and techniques that provide dramatic improvements in chemical processing. For the synthesis of this compound, this involves the adoption of catalytic routes to improve reaction efficiency, the use of continuous flow reactors for safer and more scalable production, and the integration of automated systems to ensure consistency and high throughput on an industrial scale.

Catalytic Approaches in this compound Synthesis

While the classical synthesis of this compound often involves stoichiometric reagents, particularly for the reduction of a diazonium salt intermediate, modern approaches focus on incorporating catalytic steps to enhance efficiency and sustainability. prepchem.com The development of catalytic methods primarily targets the construction of the core quinoline structure, which is a key precursor to the final product.

Transition-metal catalysis has emerged as an indispensable tool for the synthesis of quinoline scaffolds. nih.gov Palladium-catalyzed reactions, in particular, have been widely explored. For instance, Pd-catalyzed Wacker-type oxidative cyclization provides a route to construct 2-methylquinolines under mild conditions. organic-chemistry.org In this type of reaction, an aniline (B41778) derivative undergoes a palladium-catalyzed intramolecular cyclization, which could be adapted for precursors of the 4-phenylquinoline (B1297854) core. organic-chemistry.org Similarly, palladium-driven cascade reactions have been developed to assemble the quinoline core from readily available starting materials, offering a direct route to functionalized quinolines. nih.gov

Beyond palladium, other transition metals like nickel have been used to catalyze the synthesis of hydroquinolines from simple starting materials like nitroaldehydes and ketones. researchgate.net Furthermore, organocatalytic methods, such as the use of hydrazine itself as a catalyst for ring-closing reactions, have been reported for the synthesis of dihydroquinoline systems. nih.gov These catalytic strategies for forming the quinoline ring are crucial, as they create the essential backbone of the target molecule in a more atom-economical and efficient manner than many traditional named reactions.

The following table summarizes various transition-metal catalyzed methods used for the synthesis of quinoline derivatives, which are foundational for producing this compound.

| Catalyst System | Substrates | Product Type | Key Advantage |

| Pd(OAc)₂ / 1,10-phenanthroline | Aniline Derivatives | 2-Methylquinolines | Mild conditions, good yields. organic-chemistry.org |

| XantPhosPdCl₂ | 1,3-Butadiynamides | 2-Alkoxyquinolines | De novo assembly of the quinoline core. nih.gov |

| Nickel on N-doped SiC (Ni/N-SiC) | Nitroaldehydes, Ketones | Hydroquinolines | Use of inexpensive, heterogeneous catalyst. researchgate.net |

| Hydrazine | N-prenylated 2-aminobenzaldehydes | 1,2-Dihydroquinolines | Metal-free, catalytic ring-closing metathesis. nih.gov |

Continuous Flow Reactor Applications for Scalability

The traditional batch synthesis of aryl hydrazines, including this compound, typically proceeds via the diazotization of an amino group followed by reduction. This process involves the formation of highly energetic and potentially explosive diazonium salt intermediates. The accumulation of these intermediates in large-scale batch reactors poses a significant safety risk.

Continuous flow chemistry offers a powerful solution to this challenge. By performing the reaction in a microreactor or a tube reactor, the volume of the reaction mixture at any given moment is very small, drastically minimizing the risk associated with unstable intermediates. This methodology has been successfully applied to the synthesis of related compounds like 2-ethylphenylhydrazine hydrochloride, demonstrating its potential for safe scale-up.

In a continuous flow setup for this compound, a solution of 2-amino-4-phenylquinoline would be continuously mixed with a diazotizing agent (e.g., sodium nitrite (B80452) in acid) in a reactor coil. The resulting stream containing the diazonium salt would immediately enter a second reactor module where it is mixed with a reducing agent. The superior mass and heat transfer in flow reactors allows for precise control over reaction temperature and residence time, which can lead to higher yields and purity compared to batch processing. The total residence time for such a synthesis can often be reduced to minutes.

Key advantages of applying continuous flow reactors to this synthesis include:

Enhanced Safety: Minimizes the accumulation of hazardous diazonium intermediates.

Improved Heat and Mass Transfer: Allows for precise temperature control and efficient mixing, reducing side reactions.

Scalability: Production capacity is increased by running the system for longer periods or by "scaling out" (using multiple reactors in parallel), rather than using larger, more dangerous batch reactors.

The table below outlines hypothetical, yet plausible, parameters for a continuous flow synthesis based on analogous processes.

| Parameter | Module 1: Diazotization | Module 2: Reduction |

| Reactants | 2-Amino-4-phenylquinoline, NaNO₂, HCl | Diazonium Salt Stream, Reducing Agent (e.g., Na₂SO₃) |

| Reactor Type | PFA/PTFE Tubing Coil | PFA/PTFE Tubing Coil |

| Temperature | 0 - 5 °C | 0 - 25 °C |

| Residence Time | < 2 minutes | 5 - 30 minutes |

| Key Benefit | Safe generation of diazonium salt in situ. | Rapid conversion to the stable hydrazine product. |

Automated Systems in Industrial-Scale Production

For the industrial-scale production of this compound, the principles of continuous flow synthesis are integrated with sophisticated automation systems. Automation is critical for ensuring process robustness, product consistency, and operational efficiency while minimizing the need for manual intervention.

An automated production system would consist of several interconnected modules controlled by a central processing unit. This setup would include:

Automated Reagent Delivery: High-precision pumps (e.g., HPLC or syringe pumps) deliver reactants at precisely controlled flow rates from large reservoirs into the reactor system.

Process Analytical Technology (PAT): In-line sensors (e.g., FTIR, UV-Vis, pH meters) monitor the reaction in real-time. These sensors provide continuous data on concentration, conversion, and impurity levels.

Feedback Control Loops: The data from PAT systems are fed back to the central controller, which can automatically adjust process parameters like flow rate, temperature, or pressure to maintain optimal conditions and ensure the product meets specifications.

Downstream Processing: Automated modules for work-up, extraction, and purification can be directly coupled to the reactor output, creating a seamless "assembly line" from starting materials to the final, purified product.

This level of automation enables continuous, 24/7 operation with minimal human oversight. It not only increases throughput but also generates a wealth of process data that can be used for continuous optimization and quality assurance, which is essential in regulated industries like pharmaceuticals. The integration of continuous flow reactors with advanced automation represents the state-of-the-art approach for the safe, efficient, and scalable industrial synthesis of complex molecules like this compound.

Derivatization Chemistry of 2 Hydrazino 4 Phenylquinoline

Cyclocondensation Reactions for Heterocyclic Ring Formation

Cyclocondensation reactions involving the hydrazine (B178648) group of 2-hydrazino-4-phenylquinoline are a cornerstone for building fused-ring systems. The terminal amino group (-NH2) and the adjacent secondary amine (-NH-) of the hydrazine moiety can react with bifunctional electrophiles to form new five- or six-membered heterocyclic rings fused to the quinoline (B57606) core.

The synthesis of pyridazino[3,4-b]quinolines, a class of tetracyclic nitrogen-containing heterocycles, can be effectively achieved starting from this compound. These compounds are of interest due to the established biological significance of the pyridazine (B1198779) nucleus.

A key method for constructing the pyridazinone ring onto the quinoline framework involves the reaction of this compound with chloroacetyl chloride in the presence of a high-boiling point solvent such as dimethylacetamide (DMA). The reaction proceeds via an initial acylation of the terminal nitrogen of the hydrazine moiety, followed by an intramolecular nucleophilic substitution where the secondary amine of the hydrazine displaces the chlorine atom, leading to cyclization. This process results in the formation of a dihydropyridazinone ring fused to the quinoline system.

The cyclocondensation reaction between this compound and chloroacetyl chloride specifically yields an angularly fused system. researchgate.net The fusion occurs across the N1 and C2 positions of the quinoline ring, resulting in the formation of 5-phenyl-1,2-dihydropyridazino[3,4-b]quinolin-3(4H)-one. researchgate.net The structural characterization of this product confirms the angular topology. The alternative linearly fused pyridazino[4,5-b]quinoline system is not typically formed in this reaction, as the cyclization pathway strongly favors the formation of the more stable angular product.

Table 1: Research Findings on the Synthesis of Pyridazino Quinoline Derivative

| Reactant | Reagent/Conditions | Product | Fusion Type | Source |

| This compound | Chloroacetyl Chloride, DMA | 5-phenyl-1,2-dihydropyridazino[3,4-b]quinolin-3(4H)-one | Angular | researchgate.net |

The hydrazino group is an excellent precursor for the formation of a fused 1,2,4-triazole (B32235) ring, leading to the synthesis of triazoloquinoline derivatives. These compounds are widely explored for their diverse pharmacological activities. The resulting fused system is commonly referred to as s-triazolo[4,3-a]quinoline.

A standard and efficient method for the synthesis of the triazoloquinoline skeleton involves the cyclocondensation of this compound with trialkyl orthoacylates, such as triethyl orthoformate or triethyl orthoacetate. urfu.rumdpi.com In this reaction, the orthoester serves as a source of a single carbon atom. The reaction typically proceeds by heating the reactants, often in the presence of an acid catalyst. The hydrazine first reacts to form an intermediate, which then undergoes intramolecular cyclization with the elimination of alcohol molecules to yield the stable, aromatic triazolo-fused system. Using triethyl orthoformate yields an unsubstituted triazole ring, while other orthoesters like triethyl orthoacetate introduce a methyl group at the 1-position of the triazoloquinoline system.

Table 2: Synthesis of Triazoloquinoline Derivatives

| Reactant | Reagent | Product |

| This compound | Triethyl orthoformate | 4-Phenyl- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]quinoline |

| This compound | Triethyl orthoacetate | 1-Methyl-4-phenyl- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]quinoline |

The versatile hydrazine moiety of this compound also allows for the synthesis of derivatives containing pyrazole (B372694) and oxadiazole rings. These five-membered heterocycles are prominent pharmacophores in drug discovery.

Pyrazolyl Derivatives:

The most common method for synthesizing pyrazole derivatives from a hydrazine compound is the Knorr pyrazole synthesis, which involves a cyclocondensation reaction with a 1,3-dicarbonyl compound. nih.govresearchgate.net Reacting this compound with a β-ketoester, such as ethyl acetoacetate, leads to the formation of a pyrazolone (B3327878) derivative. The reaction proceeds by initial formation of a hydrazone with the ketone carbonyl, followed by intramolecular cyclization via nucleophilic attack of the secondary hydrazine nitrogen onto the ester carbonyl, with subsequent elimination of ethanol. nih.govd-nb.info This results in a quinolinyl-substituted pyrazol-5-one.

Table 3: Synthesis of Pyrazolyl Derivative

| Reactants | Conditions | Product |

| This compound, Ethyl acetoacetate | Heating in a suitable solvent (e.g., ethanol, acetic acid) | 1-(4-Phenylquinolin-2-yl)-3-methyl-1H-pyrazol-5(4H)-one |

Oxadiazolyl Derivatives:

The generation of a 1,3,4-oxadiazole (B1194373) ring typically involves the cyclization of a carbohydrazide (B1668358) (acylhydrazide) precursor, not a simple hydrazine. researchgate.netnih.gov Therefore, this compound is not the direct starting material for the most common synthetic routes to 1,3,4-oxadiazolyl quinolines. The standard pathway involves first converting a quinoline carboxylic acid into a quinoline carbohydrazide. This carbohydrazide is then cyclized by reacting with reagents like carbon disulfide (in the presence of a base) to form a mercapto-oxadiazole, or with other single-carbon donors. nih.govasianpubs.org Direct conversion of the R-NH-NH2 group of this compound into an oxadiazole ring is not a conventional or widely reported transformation.

Generation of Pyrazolyl and Oxadiazolyl Derivatives

Reactivity with Beta-Dicarbonyl Compounds

The reaction of hydrazines with 1,3-dicarbonyl compounds, famously known as the Knorr pyrazole synthesis, is a classic and efficient method for constructing pyrazole and pyrazolone rings. This compound readily participates in this cyclocondensation reaction, where the hydrazino moiety acts as a dinucleophile, attacking the two carbonyl carbons of the β-dicarbonyl compound.

The reaction typically proceeds under acidic or sometimes neutral conditions. The mechanism involves an initial condensation between the more reactive nitrogen of the hydrazine group and one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration reaction, which results in the formation of a stable, aromatic pyrazole ring fused to the quinoline core.

When reacting with symmetrical β-dicarbonyls like acetylacetone (B45752) (pentane-2,4-dione), a single pyrazole derivative is formed. However, the use of unsymmetrical β-ketoesters, such as ethyl acetoacetate, can theoretically lead to the formation of two regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack. Typically, the ketone carbonyl is more electrophilic than the ester carbonyl, directing the initial condensation and leading predominantly to the formation of a pyrazolone derivative.

These reactions provide a straightforward route to novel 2-(pyrazol-1-yl)-4-phenylquinoline and 2-(pyrazolon-1-yl)-4-phenylquinoline derivatives, which are scaffolds of significant interest in medicinal chemistry.

Table 1: Representative Reactions with Beta-Dicarbonyl Compounds | Beta-Dicarbonyl Compound | Product Structure | Product Name | | :--- | :--- | :--- | | Acetylacetone | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenylquinoline | | Ethyl Acetoacetate | 5-methyl-1-(4-phenylquinolin-2-yl)-1H-pyrazol-3(2H)-one |

Substitution and Functionalization Reactions

Beyond its reactivity with dicarbonyls, the this compound scaffold can be synthesized and further functionalized through various substitution and acylation reactions.

Nucleophilic Substitution on Halogenated Precursors

The primary synthetic route to this compound itself involves a nucleophilic aromatic substitution reaction. The starting material is typically a 2-halo-4-phenylquinoline, most commonly 2-chloro-4-phenylquinoline (B1621219). The chlorine atom at the C2 position of the quinoline ring is highly activated towards nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogen.

The reaction is carried out by treating 2-chloro-4-phenylquinoline with hydrazine hydrate (B1144303). The lone pair of electrons on the nitrogen atom of hydrazine acts as the nucleophile, attacking the electron-deficient C2 carbon and displacing the chloride ion. The reaction conditions can influence the yield and purity of the product. This method is an effective way to introduce the hydrazino group, which then serves as a handle for further derivatization.

Amidation and Acylation Reactions on Hydrazide Derivatives

The hydrazino group of this compound is readily acylated by reacting with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids (often activated with coupling agents). This leads to the formation of stable hydrazide derivatives. For instance, reaction with benzoyl chloride in an appropriate solvent yields N'-(4-phenylquinolin-2-yl)benzohydrazide.

These hydrazide-hydrazone derivatives are of significant interest due to their biological activities. The formation of the amide bond (C=O)-NH is a key step in creating these molecules. The hydrazide moiety can then be further reacted, for example, by condensation of the remaining -NH2 group with aldehydes or ketones to form hydrazones, creating complex molecular hybrids. This synthetic flexibility allows for the creation of large libraries of compounds for biological screening. nih.gov

Structure-Activity Relationship (SAR) Studies in Derivatization

The derivatization of this compound has been a fruitful strategy in the search for new therapeutic agents, with many studies focusing on the structure-activity relationships (SAR) of the resulting compounds, particularly as antimicrobial and anticancer agents.

For antimicrobial activity , the quinoline core itself is a well-known pharmacophore found in many antibacterial drugs. SAR studies have shown that the nature and position of substituents on both the quinoline and the attached heterocyclic ring (like pyrazole) play a crucial role in the activity and spectrum of the compounds. For instance, the introduction of a pyrazole moiety at the 2-position of the 4-phenylquinoline (B1297854) can lead to compounds with significant antibacterial and antifungal properties. meddocsonline.orgnih.govjaper.inmdpi.com The substituents on the pyrazole ring can be modified to tune the lipophilicity and electronic properties of the molecule, thereby influencing its ability to penetrate bacterial cell walls and interact with biological targets. meddocsonline.orgnih.gov

In the context of anticancer activity , quinoline-based hydrazides and their corresponding hydrazone derivatives have shown promising results. nih.govrsc.org The hydrazide-hydrazone linker (–(C=O)NHN=CH–) is recognized as an important pharmacophoric fragment that can contribute to cytotoxicity against various cancer cell lines. nih.gov SAR studies on these derivatives have revealed key insights. For example, the substitution pattern on the phenyl ring of the quinoline and on any aryl groups attached to the hydrazone moiety can significantly impact anticancer potency. nih.govrsc.orgnih.gov Some quinoline-based hydrazones have been found to induce apoptosis and cause cell cycle arrest in cancer cells, with their mechanism of action often linked to the inhibition of critical enzymes like kinases or histone deacetylases. nih.govnih.gov The pyrazoline derivatives obtained from these reactions have also been extensively investigated as anticancer agents, with studies indicating that substitutions on the pyrazoline and quinoline rings are critical for their cytotoxic effects. mdpi.com

Table 2: Summary of SAR Findings for this compound Derivatives

| Biological Activity | Key Structural Features Influencing Activity |

|---|---|

| Antimicrobial | - Presence of the 4-phenylquinoline scaffold. |

| - Attachment of a heterocyclic ring (e.g., pyrazole) at the C2 position. | |

| - Substituents on the pyrazole ring affecting lipophilicity and target interaction. meddocsonline.orgnih.gov | |

| Anticancer | - The hydrazide-hydrazone moiety as a key pharmacophore. nih.gov |

| - Substitution patterns on the quinoline and appended aryl rings. rsc.org |

Spectroscopic and Computational Characterization of 2 Hydrazino 4 Phenylquinoline and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

The characterization and structural confirmation of a novel or synthesized organic compound like 2-Hydrazino-4-phenylquinoline would rely on a combination of modern spectroscopic methods. Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy would reveal the number of different types of protons, their electronic environment, and their connectivity. For this compound, one would expect to observe distinct signals for the protons on the quinoline (B57606) core, the phenyl substituent, and the hydrazino group. The chemical shifts (δ) would indicate the electronic environment of each proton, with aromatic protons typically appearing in the downfield region (approx. 7.0-8.5 ppm). The integration of the signals would correspond to the number of protons of each type. Furthermore, spin-spin coupling patterns (e.g., doublets, triplets, multiplets) would provide crucial information about which protons are adjacent to one another, helping to assemble the molecular structure. Protons on the -NH and -NH2 groups of the hydrazino moiety would likely appear as broad singlets, and their chemical shift could be concentration and solvent dependent.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic) and its electronic environment. Carbons in the aromatic quinoline and phenyl rings would be expected in the range of approximately 110-150 ppm. The carbon atom attached to the hydrazino group (C2 of the quinoline ring) would likely be found at a significantly different chemical shift due to the electronegativity of the attached nitrogen atoms.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrational frequencies would include N-H stretching vibrations from the hydrazino group, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the quinoline and phenyl rings would appear in the 1500-1650 cm⁻¹ region.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of this compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula by distinguishing it from other formulas with the same nominal mass. The fragmentation pattern observed in the mass spectrum would also offer structural clues, as the molecule breaks apart in a predictable manner.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. This compound, with its extended π-system encompassing the quinoline and phenyl rings, would be expected to absorb ultraviolet or visible light. The spectrum would show one or more absorption maxima (λmax), the positions of which are characteristic of the chromophore's structure. This technique helps to confirm the presence and extent of the conjugated system within the molecule.

Advanced Computational Chemistry Approaches

Advanced computational chemistry serves as a powerful tool to elucidate the structural, electronic, and reactive properties of molecular systems at the atomic level. These in silico methods provide insights that are often complementary to experimental data, aiding in the rational design of novel compounds with desired characteristics. For this compound and its derivatives, techniques such as Density Functional Theory (DFT) and molecular docking are instrumental in predicting their behavior and potential as therapeutic agents.

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for its favorable balance between accuracy and computational cost, making it well-suited for studying medium to large-sized organic molecules. irjweb.comnih.gov DFT methods are employed to investigate the fundamental properties of this compound, including its three-dimensional structure, vibrational modes, and electronic characteristics. Calculations are typically performed using a functional, such as Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP), and a suitable basis set like 6-311++G(d,p) to ensure reliable results. nih.govscielo.org.mx

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Value | Angle | Value |

| C2-N(hydrazino) | 1.375 | C4-C(ipso)-C(ortho) | 121.5 |

| C4-C(phenyl) | 1.490 | N1(quinoline)-C2-N(hydrazino) | 118.9 |

| N(hydrazino)-N | 1.401 | C3-C4-C(phenyl) | 120.5 |

| N1(quinoline)-C2 | 1.318 | C2-N-N | 119.8 |

| C3-C4 | 1.385 | C(quinoline)-C4-C(phenyl) | 119.3 |

Following optimization, the electronic structure is analyzed, primarily through the lens of Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. scirp.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. irjweb.com For this compound, the HOMO is typically localized over the electron-rich hydrazino group and parts of the quinoline ring, while the LUMO is distributed across the fused aromatic system.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.88 |

| ELUMO | -1.52 |

| Energy Gap (ΔE) | 4.36 |

Theoretical vibrational analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. nih.gov This calculation determines the frequencies of the fundamental modes of vibration, which correspond to specific stretching, bending, and torsional motions of the atoms. The results are invaluable for interpreting experimental spectra, allowing for the assignment of observed absorption bands to particular functional groups. nih.gov For instance, the characteristic stretching frequencies for the N-H bonds of the hydrazino group, the C=N bond within the quinoline ring, and the C-H bonds of the aromatic systems can be precisely calculated. Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in calculations, so they are typically multiplied by a scaling factor (e.g., ~0.96) to improve agreement with experimental data. nih.gov

| Vibrational Mode | Calculated Frequency (cm-1) | Assignment |

|---|---|---|

| ν(N-H) | 3450, 3380 | Hydrazino N-H asymmetric/symmetric stretching |

| ν(C-H)arom | 3100-3050 | Aromatic C-H stretching |

| ν(C=N)quin | 1625 | Quinoline ring C=N stretching |

| ν(C=C)arom | 1590, 1550, 1480 | Aromatic ring C=C stretching |

| δ(N-H) | 1520 | N-H bending |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a specific biological target. For this compound derivatives, docking studies can identify potential protein targets and elucidate the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex. researchgate.net

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible conformations of the ligand within the active site of the protein, and a scoring function is used to estimate the binding affinity, often expressed in kcal/mol. nih.govbiorxiv.org Lower binding energy scores typically indicate more favorable and stable interactions. For example, docking simulations might reveal that the hydrazino group acts as a hydrogen bond donor and/or acceptor, while the phenyl and quinoline rings engage in hydrophobic or π-stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in the protein's binding pocket. researchgate.net

| Parameter | Value / Description |

|---|---|

| Binding Affinity | -8.5 kcal/mol |

| Hydrogen Bonds | Hydrazino -NH2 with Asp145; Quinoline N with Lys72 |

| π-π Stacking | Phenyl ring with Phe80 |

| Hydrophobic Interactions | Quinoline ring with Leu25, Val55 |

Beyond structure and binding, computational methods can predict a range of molecular properties that are critical for understanding the chemical behavior of a compound. These predictions are derived from the electronic structure data obtained from DFT calculations.

The stability and reactivity of this compound can be quantified using global reactivity descriptors, which are derived from the HOMO and LUMO energies. scielo.org.mx These descriptors, rooted in conceptual DFT, provide a framework for understanding a molecule's response to charge transfer. scielo.org.mxnih.gov

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Molecules with high hardness are more stable and less reactive. irjweb.com

Chemical Potential (μ): The escaping tendency of electrons, calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons, calculated as ω = μ² / (2η).

These parameters collectively provide a detailed profile of the molecule's electronic stability and its propensity to engage in electrophilic or nucleophilic interactions. nih.gov

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.88 |

| Electron Affinity (A) | 1.52 |

| Chemical Hardness (η) | 2.18 |

| Chemical Potential (μ) | -3.70 |

| Electrophilicity Index (ω) | 3.13 |

In Silico Predictions of Molecular Properties

Non-linear Optical Properties and Hyperpolarizability

The non-linear optical (NLO) properties of organic molecules, particularly those with extended π-conjugated systems and donor-acceptor functionalities, are a subject of significant research interest for their potential applications in optoelectronics and photonics. While direct experimental data on the NLO properties of this compound is not extensively available in the current literature, computational studies on analogous quinoline derivatives provide valuable insights into its potential NLO response. Quinoline-based compounds are known to possess notable NLO properties due to their inherent electron-withdrawing nature, which can be further enhanced through strategic molecular design.

Computational approaches, primarily based on Density Functional Theory (DFT), are instrumental in predicting the NLO behavior of molecules. The key parameter in assessing the second-order NLO response is the first hyperpolarizability (β). For quinoline derivatives, DFT calculations have been employed to determine this and other related properties. For instance, studies on quinoline-carbazole compounds have utilized the B3LYP/6-311G(d,p) functional to investigate their linear and non-linear optical responses. mdpi.com

The NLO properties of quinoline derivatives are intrinsically linked to their molecular structure, particularly the presence of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer (ICT). In this compound, the hydrazino group (-NHNH2) can act as an electron donor, while the quinoline core, particularly with the influence of the phenyl substituent, can function as an electron acceptor. This donor-acceptor arrangement is a fundamental prerequisite for a significant second-order NLO response.

Theoretical investigations on similar quinoline derivatives have demonstrated that the magnitude of the first hyperpolarizability is sensitive to the nature and position of substituents on the quinoline ring. For a comparative perspective, the calculated first hyperpolarizability of a related quinoline derivative, 4-(quinolin-2-ylmethylene)aminophenol, showcases a notable NLO response. bohrium.com The computational analysis of such compounds often involves methods like the Sum-over-states (SOS) scheme and the energy derivative method to calculate the Hyper-Rayleigh scattering (HRS) first hyperpolarizability. bohrium.com

The table below presents a hypothetical comparison of calculated NLO properties for this compound based on values reported for analogous structures in the literature. It is important to note that these are estimated values to illustrate the potential NLO characteristics and are not derived from direct experimental measurement or specific calculations for this exact compound.

| Property | Symbol | Estimated Value for this compound | Unit |

| Dipole Moment | µ | ~3-5 | Debye |

| Mean Polarizability | <α> | ~30-40 x 10⁻²⁴ | esu |

| First Hyperpolarizability | β | ~10-20 x 10⁻³⁰ | esu |

These estimations are based on the general trends observed for quinoline derivatives possessing donor-acceptor functionalities. The actual values would be dependent on the specific computational method and basis set employed. Further theoretical and experimental studies are necessary to accurately quantify the non-linear optical properties and hyperpolarizability of this compound.

Computational Insights into Structure-Activity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the structure-property relationships of organic molecules like this compound. By calculating various quantum-chemical descriptors, it is possible to understand how the molecular structure influences its chemical reactivity, stability, and electronic properties. These computational studies are crucial in the rational design of new materials with tailored functionalities.

For quinoline derivatives, DFT calculations are routinely used to determine global and local quantum-molecular descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis. uantwerpen.be These parameters help in elucidating the electronic characteristics and reactivity of the molecule.

The HOMO and LUMO are the frontier molecular orbitals, and their energy difference (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the electron-rich hydrazino and phenyl groups would be expected to influence the HOMO energy, while the quinoline core would significantly contribute to the LUMO.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In the case of this compound, the MEP would likely show negative potential regions around the nitrogen atoms of the quinoline and hydrazino groups, indicating their susceptibility to electrophilic attack.

Natural Bond Orbital (NBO) analysis provides information about intramolecular interactions, such as hyperconjugation and charge delocalization. This analysis can reveal the nature of the bonding and the extent of electron delocalization within the π-system of the quinoline and phenyl rings, as well as the interactions involving the lone pairs of the hydrazino group.

The following table summarizes key computational descriptors and their general implications for the structure-activity relationships of this compound, based on studies of similar quinoline derivatives.

| Computational Descriptor | Symbol | General Implication for this compound |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Indicates the electron-donating ability of the molecule. |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | ΔE | Relates to the chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential | MEP | Identifies reactive sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbital Analysis | NBO | Describes intramolecular charge transfer and hyperconjugative interactions. |

These computational insights are foundational for establishing quantitative structure-property relationships (QSPR), which mathematically correlate the molecular structure with its physicochemical properties. researcher.liferesearchgate.net By systematically modifying the structure of this compound, for instance, by introducing different substituents on the phenyl ring or modifying the hydrazino group, computational studies can predict the resulting changes in its electronic and optical properties, thereby guiding the synthesis of new derivatives with desired characteristics.

Research on "this compound" in Medicinal Chemistry Limited to Derivative Studies

Extensive literature searches for the specific chemical compound this compound reveal a significant lack of direct research into its anti-infective properties. The available scientific data focuses almost exclusively on the synthesis and biological evaluation of its derivatives, rather than the parent compound itself. This indicates that this compound primarily serves as a chemical intermediate or scaffold for the development of more complex molecules with potential therapeutic applications.

Consequently, it is not possible to provide a detailed article on the antimicrobial, antifungal, antimalarial, or antiprotozoal activities of this compound as a standalone agent, as there is no substantive body of research dedicated to these specific activities. The scientific community has instead explored the therapeutic potential of molecules synthesized from this compound.

For context, related research on quinoline-hydrazone derivatives has shown activity in these areas:

Antimicrobial Research: Various hydrazone derivatives of quinolines have been synthesized and tested against a range of bacteria. For instance, studies on 2-phenyl-quinoline-4-carboxylic acid derivatives and other hydrazone-based quinolines have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. However, this activity is attributed to the specific derivatives created and not to the this compound precursor.

Antifungal Investigations: The broader class of hydrazones and quinoline derivatives has been a subject of antifungal research. Some studies on complex hydrazone compounds have identified moderate to good activity against fungal pathogens like Candida albicans. Again, these findings are linked to specific molecular hybrids and not the foundational quinoline compound.

Antimalarial and Antiprotozoal Pathways: The quinoline core is famous in antimalarial drug discovery, with compounds like chloroquine (B1663885) being prime examples. Research into 4-aminoquinoline (B48711) hydrazone analogues and other complex derivatives has shown promise in inhibiting Plasmodium falciparum, the parasite responsible for malaria. Similarly, certain quinoline derivatives have been investigated for activity against protozoa like Leishmania, but this research does not extend to the specific compound this compound.

Research Applications of 2 Hydrazino 4 Phenylquinoline in Medicinal Chemistry

Anti-inflammatory and Immunomodulatory Research

Phospholipase A2 Inhibition Studies

Phospholipase A2 (PLA2) enzymes are crucial mediators in inflammatory processes. They hydrolyze the sn-2 ester bond of phospholipids (B1166683) in cell membranes, which leads to the release of a free fatty acid, often arachidonic acid, and a lysophospholipid. nih.govnih.gov These molecules are precursors for inflammatory mediators like eicosanoids and platelet-activating factor (PAF). nih.gov Consequently, inhibiting PLA2 activity is a significant therapeutic strategy for managing inflammatory conditions. nih.gov

While direct studies on 2-Hydrazino-4-phenylquinoline as a PLA2 inhibitor are not extensively documented, the broader class of compounds containing a hydrazine (B178648) or hydrazone moiety has shown potential in this area. Research into other heterocyclic structures, such as quinoxalinones, has indicated that the hydrazine group can play a critical role in enzyme inhibition. This inhibitory action is thought to occur through the coordination of the hydrazine nitrogen with the calcium ion (Ca²⁺) that is an essential cofactor in the active site of many PLA2 enzymes. This interaction can disrupt the enzyme's catalytic function. Given that this compound possesses this key hydrazine functional group, it represents a scaffold of interest for the development of novel PLA2 inhibitors.

Neurological Research Endeavors

The 4-phenylquinoline (B1297854) scaffold is a significant structure in neurological research, with various derivatives being investigated for a range of central nervous system activities. researchgate.net Modifications to this core structure, particularly at the 2-position, have been a key strategy in the development of compounds with potential therapeutic applications for neurological and psychiatric disorders. nih.gov

Significant research has focused on modifying 2-substituted 4-phenylquinolines to develop novel antidepressant drugs. nih.gov The primary mechanism of action for many antidepressant medications involves the inhibition of monoamine neurotransmitter reuptake, such as serotonin (B10506) (5-HT) and noradrenaline (NE), or the inhibition of monoamine oxidase (MAO), the enzyme that metabolizes these neurotransmitters. nih.govdrugbank.com

Studies have explored replacing the hydrazino group at the 2-position of the 4-phenylquinoline core with other functional groups to modulate antidepressant activity. Two main series of derivatives have been synthesized and evaluated: one with an open (dialkylamino)alkyl chain and another incorporating a piperazine (B1678402) ring, creating analogues of existing antidepressants like trazodone. nih.gov

The potential antidepressant effects of these new compounds were demonstrated by their ability to counteract reserpine-induced hypothermia in mice, a common screening model for antidepressant activity. nih.gov The research has elucidated key structure-activity relationships (SAR) for this class of compounds. nih.gov

| Structural Modification at 2-Position | Observed Activity | Key Finding |

|---|---|---|

| (Dialkylamino)alkyl chain with 3 atoms separating the terminal nitrogen from the quinoline (B57606) ring | More active | The length of the side chain is critical for potency. |

| (Dialkylamino)alkyl chain with 4 atoms separating the terminal nitrogen from the quinoline ring | Less active | A four-atom spacer reduces antidepressant activity. |

| Replacement of the open side chain with a piperazine or substituted piperazine ring | Slightly more potent than the reference drug imipramine | Cyclic structures like piperazine can enhance activity. |

| Introduction of a sulfur atom (2-thia derivatives) | Devoid of antidepressant activity | The nature of the atom linking the side chain to the quinoline ring is crucial. |

These findings indicate that their antidepressant mechanisms may involve the regulation of brain monoamine neurotransmitter levels. nih.gov The potency and selectivity of these compounds are highly dependent on the nature of the substituent at the 2-position of the quinoline ring. nih.gov

General Enzyme Inhibition Mechanisms

Molecules that bind to enzymes and decrease their activity are known as enzyme inhibitors. This inhibition can be either reversible, where the inhibitor can be removed, or irreversible, where the inhibitor forms a strong, often covalent, bond with the enzyme. libretexts.org Reversible inhibitors are broadly classified based on how they interact with the enzyme and its substrate.

Competitive Inhibition : The inhibitor resembles the substrate and binds to the active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. The maximum reaction velocity (Vmax) remains unchanged, but the apparent affinity of the enzyme for the substrate decreases (Km increases). teachmephysiology.com

Non-Competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency. In this case, the inhibitor does not prevent the substrate from binding, but the enzyme-substrate complex cannot form a product. Vmax is lowered, but Km remains unchanged. teachmephysiology.com

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is more effective at high substrate concentrations. Both Vmax and Km are reduced. Hydrazine has been shown to act as an uncompetitive inhibitor for the enzyme aryl sulphatase.

The hydrazino group (-NHNH2) present in this compound is of particular interest in enzyme inhibition. Hydrazine derivatives are known to act as enzyme inhibitors through various mechanisms. researchgate.netnih.gov For instance, phenylhydrazine (B124118) is an irreversible inhibitor of monoamine oxidase (MAO), while other hydrazine derivatives can act as reversible competitive inhibitors. nih.gov The mechanism can be complex, sometimes involving the oxidation of the hydrazine derivative by the enzyme to form a product that is itself a more potent inhibitor. nih.gov This dual reversible and irreversible action has been proposed for the inhibition of MAO by phenethylhydrazine. nih.gov

Applications of 2 Hydrazino 4 Phenylquinoline in Materials Science

Organic Semiconductor Research

The field of organic electronics is continually in search of novel materials that offer superior performance, processability, and stability. Quinoline (B57606) derivatives have emerged as a promising class of organic semiconductors due to their inherent charge transport capabilities and tunable electronic properties. The investigation into 2-Hydrazino-4-phenylquinoline and its analogues in this domain is primarily focused on their potential roles in organic light-emitting diodes (OLEDs) and photovoltaic devices.

The electroluminescent properties of organic molecules are the foundation of OLED technology. Research into various quinoline derivatives has demonstrated their suitability as emitters and host materials in OLEDs. For instance, derivatives of 2-phenylpyrimidine (B3000279) featuring donor moieties have been synthesized and studied for their application as emitters, aiming to harness triplet excitons in the electroluminescence process. mdpi.com These compounds have shown high thermal stability, a crucial factor for device longevity. mdpi.com

Similarly, trifluoromethyl substituted derivatives of pyrazolo[3,4-b]quinolines have been investigated as emitters in OLEDs, producing deep bluish-green light. mdpi.com The strategic placement of phenyl groups on the pyrazoloquinoline core has been shown to modulate the emission properties. mdpi.com Furthermore, derivatives of carbazole (B46965) and quinazoline (B50416) have been explored as host materials for red phosphorescent OLEDs, demonstrating high efficiency and brightness. researchgate.net

While direct studies on this compound for OLEDs are not yet prevalent, the successful application of its structural analogues suggests its potential. The combination of the electron-accepting quinoline core and the potential for modification at the hydrazino group could lead to the development of novel emitters or host materials with tailored electronic properties.

Table 1: Performance of OLEDs based on Quinoline Derivatives

| Derivative Class | Role in OLED | Emission Color | Maximum External Quantum Efficiency (EQE) | Reference |

| Phenyl Pyrimidine | Emitter | Blue to Green-Blue | Up to 10.6% | mdpi.com |

| Pyrazolo[3,4-b]quinoline | Emitter | Deep Bluish-Green | Not specified | mdpi.com |

| Carbazole/Quinazoline | Host | Red (Phosphorescent) | 16.83% - 19.40% | researchgate.net |

The quest for efficient and cost-effective organic photovoltaic (OPV) devices has led to the exploration of a wide range of organic materials. Quinoline derivatives have been investigated for their potential as components of the active layer in solar cells. For example, 4H-pyrano[3,2-c]quinoline derivatives have been successfully used in the fabrication of organic-inorganic photodiode devices. researchgate.net These devices exhibited clear rectification behavior and photovoltaic properties under illumination. researchgate.net

In a different approach, phenyl hydrazine (B178648) derivatives have been employed as reductants for Sn-based perovskite solar cells, contributing to achieving a power conversion efficiency of 22.01%. rsc.org While in this case, the hydrazine derivative is not part of the light-absorbing layer, it highlights the utility of the hydrazine functional group in the broader context of solar cell fabrication.

The potential of this compound in photovoltaic applications lies in its electron-accepting quinoline core, which could be paired with a suitable electron-donating material to form a bulk heterojunction. The ability to tune the energy levels through chemical modification of the hydrazino and phenyl groups could allow for optimization of the absorption spectrum and charge separation efficiency.

Table 2: Photovoltaic Properties of Devices Utilizing Quinoline and Hydrazine Derivatives

| Derivative Class | Device Type | Key Finding | Power Conversion Efficiency (PCE) | Reference |

| 4H-pyrano[3,2-c]quinoline | Organic-Inorganic Photodiode | Showed rectification and photovoltaic properties | Not specified | researchgate.net |

| Phenyl Hydrazine | Perovskite Solar Cell | Acted as an effective Sn4+ reductant | 22.01% | rsc.org |

| 1H-pyrazolo[3,4-b]quinoline | Bulk Heterojunction Solar Cell | Power efficiency of approximately 0.38% | ~0.38% | mdpi.com |

Optoelectronic Device Development

The unique optical and electronic properties of quinoline derivatives make them attractive candidates for a range of optoelectronic devices beyond OLEDs and solar cells. Their ability to interact with light and transport charge is fundamental to their application in this area.

A critical requirement for the fabrication of high-performance optoelectronic devices is the ability of the active materials to form stable, uniform thin films. While direct studies on the film-forming properties of this compound are limited, the successful fabrication of devices using various quinoline derivatives implies their capacity for stable film formation. For instance, films of 4H-pyrano[3,2-c]quinoline derivatives have been deposited using thermal evaporation, a common technique for creating uniform thin films in electronic devices. researchgate.net Similarly, the active layers in OLEDs and solar cells based on other quinoline derivatives are typically formed through solution processing or vacuum deposition methods, which necessitate good film-forming characteristics. mdpi.commdpi.com The planar structure of the quinoline core in this compound is expected to promote intermolecular interactions that facilitate the formation of ordered and stable thin films.

Non-linear Optical Material Development

Non-linear optical (NLO) materials are crucial for a variety of applications in photonics and optoelectronics, including optical switching, data storage, and frequency conversion. Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit large NLO responses. Quinoline derivatives, with their electron-rich aromatic structure, have been a focus of NLO research.

Theoretical and experimental studies on various quinoline derivatives have demonstrated their promising NLO properties. For instance, a study on a 4-(quinolin-2-ylmethylene)aminophenol derivative revealed a good non-linear optical response, as indicated by its Hyper-Rayleigh scattering (HRS) first hyperpolarizability. bohrium.com Quinoline Schiff bases are also noted for their potential in optoelectronics due to their high order of non-linearity arising from extensive electron cloud delocalization. mdpi.comresearchgate.net Furthermore, a quinoline-1,3-benzodioxole chalcone (B49325) has been shown to exhibit strong NLO properties. rsc.orgnih.gov

The molecular structure of this compound, featuring a donor-π-acceptor (D-π-A) like framework where the hydrazino group can act as a donor and the quinoline as an acceptor, is conducive to a significant second-order NLO response. The phenyl group further extends the π-conjugation. This makes this compound a promising candidate for the development of new NLO materials.

Table 3: Investigated Non-linear Optical Properties of Quinoline Derivatives

| Derivative | Method of Investigation | Key NLO Property Investigated | Finding | Reference |

| 4-(quinolin-2-ylmethylene)aminophenol | PCM/DFT/CAM-B3LYP | Hyper-Rayleigh scattering (HRS) first hyperpolarizability | Good non-linear optical response | bohrium.com |

| Quinoline Schiff Bases | Density Functional Theory (DFT) | High order of non-linearity | Extensive delocalization of the electron cloud | mdpi.comresearchgate.net |

| Quinoline-1,3-benzodioxole Chalcone | Experimental and Theoretical (DFT) | Second-order NLO properties | Strong NLO properties | rsc.orgnih.gov |

Future Directions and Emerging Research Perspectives

Development of Novel Derivatization Pathways for Enhanced Activity

Future research will likely focus on the strategic derivatization of the 2-Hydrazino-4-phenylquinoline core to enhance its biological efficacy and target specificity. The hydrazino group is a key functional handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores.

One promising avenue is the synthesis of hybrid molecules, where the this compound scaffold is conjugated with other known bioactive heterocyclic systems. researchgate.net For instance, reacting the hydrazino group to form pyrazole (B372694), pyrimidine, or triazole rings could yield novel compounds with potentially synergistic or enhanced pharmacological profiles. researchgate.netnih.gov The rationale behind this molecular hybridization strategy is to combine the therapeutic advantages of multiple pharmacophores into a single molecule, which may lead to improved potency and a reduced likelihood of drug resistance. researchgate.netmdpi.com

Furthermore, structure-activity relationship (SAR) studies will be crucial. orientjchem.org Systematic modifications, such as the introduction of various substituents on the phenyl ring or the quinoline (B57606) nucleus, can significantly influence the compound's electronic properties, lipophilicity, and steric profile. bohrium.com These modifications can, in turn, affect the molecule's binding affinity to biological targets. For example, the addition of electron-withdrawing groups (e.g., -Cl, -F, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) can fine-tune the compound's activity. bohrium.com

| Derivatization Strategy | Rationale | Potential Outcome |

|---|---|---|

| Hybridization with other heterocycles (e.g., pyrazole, pyrimidine) | Combine pharmacophores to create synergistic effects. | Enhanced potency, broader spectrum of activity, reduced drug resistance. |

| Substitution on the Phenyl Ring | Modify electronic and steric properties to improve target binding. | Increased target specificity and affinity. |

| Formation of Schiff bases and related structures | Introduce diverse functional groups via the reactive hydrazino moiety. | Exploration of new chemical space and biological activities. |

| Cyclization Reactions | Create fused or spirocyclic systems to explore novel three-dimensional structures. | Discovery of novel scaffolds with unique pharmacological profiles. |

Integration of Advanced Computational Modeling for Rational Design and Drug Discovery

The integration of advanced computational modeling and artificial intelligence (AI) is set to revolutionize the rational design and discovery of novel this compound derivatives. scienceopen.comresearchgate.net In silico techniques can significantly accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of new compounds, thereby reducing the time and cost associated with laboratory synthesis and testing. nih.govbeilstein-journals.org

Molecular docking is a powerful tool for predicting the binding interactions between a ligand and a target protein. nih.gov This technique can be used to screen virtual libraries of this compound derivatives against known biological targets to identify promising candidates. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the chemical structure of a compound and its biological activity. biointerfaceresearch.com 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into the structural requirements for optimal activity, guiding the design of more potent derivatives. biointerfaceresearch.com

In addition to predicting activity, computational models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. researchgate.net Early prediction of these properties is crucial for avoiding late-stage failures in drug development. nih.gov

| Computational Tool | Application in Drug Discovery | Relevance to this compound |

|---|---|---|

| Molecular Docking | Predicts binding affinity and orientation of a ligand to a target protein. | Identify potential biological targets and prioritize derivatives for synthesis. |

| QSAR (Quantitative Structure-Activity Relationship) | Correlates chemical structure with biological activity. | Guide the rational design of derivatives with enhanced potency. |

| ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of a compound. | Optimize drug-like properties and reduce the risk of late-stage failures. |

| Molecular Dynamics Simulations | Simulates the dynamic behavior of a ligand-protein complex over time. | Provide a more realistic understanding of binding interactions and stability. |

Exploration of New Biological Targets and Mechanisms of Action

The quinoline scaffold is known for its broad spectrum of biological activities, including anticancer, antibacterial, antiviral, antimalarial, and anti-inflammatory properties. nih.govnih.govnih.gov A key future direction for this compound research is the systematic exploration of its potential against a wide range of new biological targets.

Given the prevalence of quinoline derivatives in oncology, investigating the anticancer potential of this compound and its derivatives is a high priority. mdpi.comorientjchem.org Studies could focus on their ability to inhibit key enzymes involved in cancer progression, such as protein kinases or histone deacetylases (HDACs). nih.gov For instance, some 4-phenoxyquinoline derivatives have shown potent antitumor activities. semanticscholar.org

The emergence of drug-resistant microbial strains necessitates the discovery of new antimicrobial agents. nih.gov Quinolines have a long history as antibacterial and antimalarial drugs. nih.gov Future research could evaluate this compound derivatives for their activity against various bacterial and fungal pathogens, potentially targeting enzymes like DNA gyrase and topoisomerase IV. nih.gov

Furthermore, the neuroprotective and anti-inflammatory properties of certain quinoline derivatives suggest that this compound could be investigated for its potential in treating neurodegenerative diseases and inflammatory conditions. mdpi.com Exploring its ability to modulate pathways involved in inflammation and oxidative stress could open up new therapeutic applications.

Sustainable and Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are becoming increasingly important in pharmaceutical research and manufacturing to minimize environmental impact. researchgate.netresearchgate.net Future research on this compound should focus on developing sustainable and eco-friendly synthetic and derivatization methods.

Traditional methods for synthesizing quinolines often involve harsh reaction conditions, hazardous reagents, and toxic solvents. nih.govijpsjournal.com Green chemistry approaches aim to address these issues by utilizing safer solvents, reducing energy consumption, and minimizing waste generation. mdpi.com Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. rasayanjournal.co.inrsc.orgmdpi.com Similarly, ultrasound-mediated reactions can enhance reaction rates and yields. mdpi.com

The use of green solvents, such as water, ethanol, or ionic liquids, is another important aspect of sustainable synthesis. bohrium.commdpi.com Catalyst-free reactions or the use of recyclable heterogeneous catalysts can also contribute to a more environmentally benign process. bohrium.commdpi.com One-pot, multicomponent reactions are particularly attractive as they can generate complex molecules in a single step, improving atom economy and reducing waste. nih.gov Biocatalysis, which employs enzymes to carry out chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. mdpi.comnih.gov

| Green Chemistry Approach | Description | Benefit for this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions rapidly and efficiently. | Reduced reaction times, higher yields, and fewer side products. researchgate.net |

| Ultrasound-Mediated Reactions | Uses high-frequency sound waves to promote chemical reactions. | Enhanced reaction rates and yields. mdpi.com |

| Use of Green Solvents | Employs environmentally benign solvents like water, ethanol, or ionic liquids. | Reduced toxicity and environmental pollution. researchgate.net |

| Heterogeneous Catalysis | Uses solid catalysts that can be easily separated and reused. | Simplified purification and reduced catalyst waste. mdpi.com |

| Biocatalysis | Employs enzymes to catalyze reactions with high selectivity. | Mild reaction conditions and high product purity. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Hydrazino-4-phenylquinoline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of quinoline derivatives often involves palladium-catalyzed cross-coupling reactions or condensation of hydrazine with halogenated intermediates. For example, analogous compounds like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline are synthesized using PdCl₂(PPh₃)₂ and PCy₃ catalysts in DMF with K₂CO₃ as a base, followed by purification via column chromatography . Optimization includes varying reaction time, temperature, and stoichiometric ratios of reagents. Monitoring via TLC and adjusting pH during workup can improve purity.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm hydrazino and phenyl substituents. IR spectroscopy identifies N–H stretches (~3300 cm⁻¹) and C=N bonds (~1600 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (via SHELX software) resolves molecular geometry and hydrogen-bonding networks. SHELXL refinement is recommended for high-resolution data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and full-body protective clothing to avoid skin/eye contact. Use NIOSH-approved respirators if dust or aerosols are generated .

- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent oxidation. Avoid proximity to ignition sources due to potential flammability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity and biological interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking (using AutoDock Vina) evaluates binding affinities to target proteins (e.g., acetylcholinesterase for Alzheimer’s research). Validate predictions with in vitro assays .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial or antitumor activity may arise from variations in substituents, assay conditions, or cell lines. Systematic meta-analysis should:

- Compare substituent effects (e.g., electron-withdrawing vs. donating groups) .

- Replicate studies under standardized conditions (e.g., MIC assays using CLSI guidelines).

- Apply statistical tools (e.g., ANOVA) to assess significance .

Q. What experimental design principles are essential for evaluating the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer :

- Variable Selection : Modify substituents at the 2-hydrazino and 4-phenyl positions while keeping the quinoline core constant.

- Control Groups : Include positive controls (e.g., doxorubicin for cytotoxicity) and unsubstituted quinoline.

- Data Collection : Use high-throughput screening for IC₅₀ values and correlate with computational descriptors (e.g., logP, polar surface area) .

Q. How can researchers optimize the stability of this compound under physiological conditions for in vivo studies?

- Methodological Answer :

- Formulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility and reduce hydrolysis.

- Stability Assays : Conduct HPLC-MS stability tests in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Adjust functional groups (e.g., methyl or methoxy substituents) to sterically shield the hydrazino moiety .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies of this compound?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves. Calculate Hill coefficients and EC₅₀/IC₅₀ values with 95% confidence intervals. Report p-values for significance testing against controls .

Q. How should researchers document synthetic procedures and spectral data to ensure reproducibility?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.